Cas no 129388-64-3 (Monensin,21,25-deepoxy-16-deethyl-12-demethyl-26-deoxy-21,24-epoxy-21-hydroxy-8,16-dimethyl-7-O-methyl-,monosodium salt, (8R,24S)- (9CI))

Monensin,21,25-deepoxy-16-deethyl-12-demethyl-26-deoxy-21,24-epoxy-21-hydroxy-8,16-dimethyl-7-O-methyl-,monosodium salt, (8R,24S)- (9CI) structure
129388-64-3 structure
Product Name:Monensin,21,25-deepoxy-16-deethyl-12-demethyl-26-deoxy-21,24-epoxy-21-hydroxy-8,16-dimethyl-7-O-methyl-,monosodium salt, (8R,24S)- (9CI)
Numero CAS:129388-64-3
MF:C36H61NaO11
MW:692.852723836899
CID:217633
PubChem ID:23715162
Update Time:2025-04-19

Monensin,21,25-deepoxy-16-deethyl-12-demethyl-26-deoxy-21,24-epoxy-21-hydroxy-8,16-dimethyl-7-O-methyl-,monosodium salt, (8R,24S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Monensin,21,25-deepoxy-16-deethyl-12-demethyl-26-deoxy-21,24-epoxy-21-hydroxy-8,16-dimethyl-7-O-methyl-,monosodium salt, (8R,24S)- (9CI)
    • sodium,4-[2-[5-[5-[2-hydroxy-5-(1-hydroxyethyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoate
    • Kijimicin sodium salt
    • Kijimicin sodium
    • Monensin, 21,25-deepoxy-16-deethyl-12-demethyl-26-deoxy-21,24-epoxy-21-hydroxy-8,16-dimethyl-7-O-methyl-, monosodium salt, (8R)-
    • DTXSID00926392
    • 129388-64-3
    • Sodium 4-{2-[3~2~-hydroxy-3~5~-(1-hydroxyethyl)-1~2~,2~3~,3~3~,3~5~-tetramethyl[1~2~,2~2~:2~5~,3~2~-teroxolan]-1~5~-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-3-methoxy-2-methylpentanoate
    • (8R,24S)-21,25-Deepoxy-16-deethyl-12-demethyl-26-deoxy-21,24-epoxy-21-hydroxy-8,16-dimethyl-7-O-methylmonensin monosodium salt
    • Inchi: 1S/C36H62O11.Na/c1-18-16-27(36(40)19(2)17-34(9,47-36)24(7)37)43-31(18)33(8)14-12-25(44-33)26-13-15-35(45-26)23(6)30(42-11)21(4)29(46-35)20(3)28(41-10)22(5)32(38)39;/h18-31,37,40H,12-17H2,1-11H3,(H,38,39);/q;+1/p-1
    • Chiave InChI: UDOHHZKVYJCKFR-UHFFFAOYSA-M
    • Sorrisi: [Na+].O1C(CCC1(C)C1C(C)CC(C2(C(C)CC(C)(C(C)O)O2)O)O1)C1CCC2(C(C)C(C(C)C(C(C)C(C(C(=O)[O-])C)OC)O2)OC)O1

Proprietà calcolate

  • Massa esatta: 692.411157
  • Massa monoisotopica: 692.411157
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 10
  • Complessità: 1130
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 18
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 145

Proprietà sperimentali

  • Punto di ebollizione: 731.5°Cat760mmHg
  • Punto di infiammabilità: 216.5°C
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited